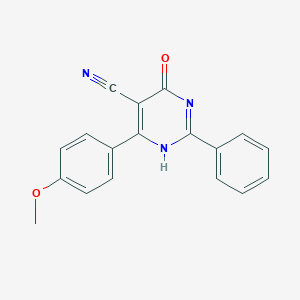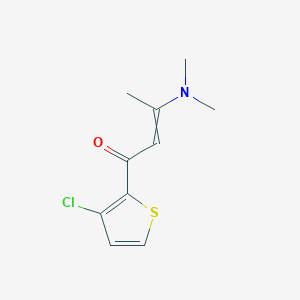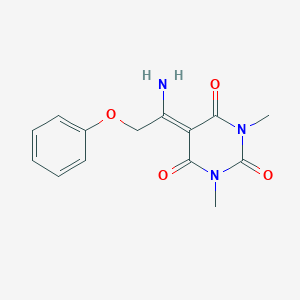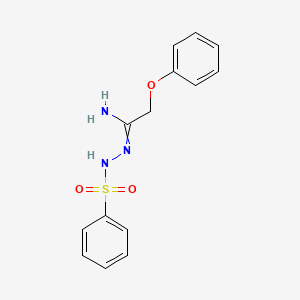![molecular formula C14H12N4O3 B7786566 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile](/img/structure/B7786566.png)
2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient formation of the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and optimized reaction parameters ensures the consistent production of high-quality “this compound” on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
The compound “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogenated hydrocarbons and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “this compound”. These products exhibit different chemical and physical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
The compound “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate cellular processes.
Medicine: It has potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological outcomes, including the inhibition of specific enzymes, the activation of signaling pathways, and the induction of cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and exhibit comparable chemical and biological properties .
Uniqueness
What sets “this compound” apart from other similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Conclusion
The compound “this compound” is a versatile and valuable chemical entity with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.
Propiedades
IUPAC Name |
2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMBHPHHPUORG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CC=CC=C2C#N)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC2=CC=CC=C2C#N)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B7786483.png)

![(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786493.png)




![ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786534.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786536.png)
![(4Z)-4-[(4-chloronaphthalen-1-yl)hydrazinylidene]-2-methylisoquinoline-1,3-dione](/img/structure/B7786538.png)
![2-[(2,6-dioxocyclohexylidene)methylamino]-2-phenylacetic acid](/img/structure/B7786541.png)
![methyl (E)-4-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786547.png)
![[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B7786555.png)
![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B7786560.png)
